N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide
Description
N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide is a pyrazolo[1,5-a]pyrimidine derivative characterized by a cyano group at the 3-position of the pyrimidine ring and an acetamide substituent on the phenyl moiety.
Synthesis: The compound is synthesized via palladium-catalyzed cross-coupling reactions, often employing intermediates such as 5-chloro-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile and aryl acetamides. Typical conditions include catalysts like Pd(OAc)2, ligands (e.g., BINAP), and bases (e.g., Cs2CO3) in dioxane or acetonitrile solvents . Post-reaction purification via prep-HPLC yields high-purity products (>97%) .
Properties
IUPAC Name |
N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O/c1-10(21)19-13-4-2-3-11(7-13)14-5-6-17-15-12(8-16)9-18-20(14)15/h2-7,9H,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCZTXQJFDPOKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433888 | |
| Record name | N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115931-01-6 | |
| Record name | Zaleplon desethyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115931016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESESETHYLZALEPLON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6S8C8MX0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
U.S. Pat. No. 4,626,538 Method
The foundational synthesis involves reacting 3-dimethylamino-1-(3-N-ethyl-N-acetylaminophenyl)-2-propen-1-one (1) with 3-aminopyrazole-4-carbonitrile (2) in acetic acid under reflux conditions (~120°C). While effective for small-scale production, this method faced limitations:
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Yield : Initial yields averaged 76% due to side reactions at high temperatures.
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Purity : Prolonged heating generated yellowish impurities, necessitating recrystallization.
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Reaction Time : Completion required ~3 hours, hindering industrial scalability.
Improved Aqueous Acetic Acid Method (EP0776898A1)
Reaction Conditions Optimization
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 50°C | Maximizes reaction rate |
| Reaction Time | 1.5 hours | Minimizes degradation |
| Water Content | 60–75% v/v | Enhances crystallinity |
Mechanism : Water reduces acetic acid’s polarity, favoring cyclocondensation of (1) and (2) into the pyrazolopyrimidine core. At 50°C, the reaction achieves 86.2% yield and 99.05% HPLC purity within 1.5 hours.
Impact of Water Content
Figure 1 (from EP0776898A1) demonstrates that water concentrations above 60% v/v suppress byproduct formation. For example, 75% water:
One-Step Industrial Synthesis (US20020072605A1)
Reaction Mechanism and Conditions
This method bypasses isolating intermediate (3) (N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethylacetamide):
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Alkylation : (1) reacts with ethyl iodide and NaH in DMF at −10°C to 5°C.
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Cyclocondensation : The crude mixture directly reacts with (2) in DMF/HCl (3N) at 25–35°C.
Key Advantages :
Solvent System and Scalability
The DMF/water ratio (0.3–1.5 v/v) ensures homogeneity while minimizing viscosity. Industrial trials using 7.6 L DMF produced 1.515 kg of crude product, demonstrating scalability.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (Hours) | Scalability |
|---|---|---|---|---|
| U.S. Pat. No.4,626,538 | 76 | 95 | 3.0 | Low |
| EP0776898A1 | 86.2 | 99.05 | 1.5 | High |
| US20020072605A1 | 92 | 99.5 | 2.5 | Industrial |
Critical Insights :
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Structural Characteristics
The compound features a pyrazolo-pyrimidine core that is known for its bioactive properties. The presence of the cyanide group enhances its pharmacological profile by potentially increasing receptor affinity and selectivity.
Sleep Disorders
Zaleplon is primarily recognized for its use as a hypnotic agent , effective in treating insomnia. It acts on the GABA-A receptor complex, promoting sleep initiation and maintenance without significantly affecting sleep architecture. Clinical studies have shown that it can reduce sleep latency and improve overall sleep quality in patients with insomnia .
Neuropharmacology
Research indicates that Zaleplon may have neuroprotective properties. It has been studied for its potential effects on neurodegenerative diseases, where modulation of GABAergic activity could provide therapeutic benefits .
Anti-anxiety Effects
In addition to its hypnotic effects, Zaleplon has been investigated for its potential anxiolytic properties. Its ability to enhance GABAergic transmission may contribute to reduced anxiety levels in patients .
Clinical Trials
Numerous clinical trials have evaluated the efficacy and safety of Zaleplon in various populations:
- A study published in Sleep Medicine demonstrated that Zaleplon effectively reduced sleep onset time in older adults with insomnia, showing a favorable side effect profile compared to traditional benzodiazepines .
Comparative Studies
Research comparing Zaleplon with other hypnotics (e.g., zolpidem) indicated that while both are effective, Zaleplon has a shorter half-life, making it preferable for patients who experience difficulty falling asleep but do not require prolonged sedation .
Mechanism of Action
The mechanism of action of N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide involves its interaction with specific molecular targets. As a metabolite of Zaleplon, it is believed to act on the gamma-aminobutyric acid (GABA) receptor complex, enhancing the inhibitory effects of GABA in the central nervous system . This action results in sedative and hypnotic effects, similar to those of Zaleplon .
Comparison with Similar Compounds
Modifications on the Pyrimidine Core
Key Observations :
- Methyl/Phenyl () : The 5-methyl and 3-phenyl groups increase hydrophobicity, likely affecting blood-brain barrier penetration.
- Fluorine (DPA-714) : Fluorine substitution improves metabolic stability and enables <sup>18</sup>F radiolabeling for PET imaging .
- Thiophene (Indiplon) : The thiophene-2-carbonyl group enhances receptor affinity, making indiplon clinically effective for insomnia .
Modifications on the Acetamide Side Chain
Key Observations :
- N-H (Target Compound) : The absence of alkylation limits metabolic stability but serves as a precursor for zaleplon .
- N-Ethyl (Zaleplon) : Ethyl substitution reduces first-pass metabolism, enhancing oral bioavailability .
- N-Methylpiperidinyl (2b): The piperidine moiety improves aqueous solubility, critical for intravenous formulations .
Biological Activity
N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide, also known as a derivative of zaleplon, has garnered attention for its potential biological activities, particularly in pharmacology. This compound is part of a broader class of pyrazolopyrimidines that exhibit various therapeutic effects, including sedative and anxiolytic properties. The following sections detail the synthesis, biological evaluation, and research findings related to this compound.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 281.28 g/mol. Its structure features a cyanopyrazolo-pyrimidine moiety attached to a phenyl-acetamide group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H11N5O |
| Molecular Weight | 281.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | 9993635 |
Pharmacological Effects
Research indicates that this compound exhibits notable sedative and anxiolytic effects. It acts primarily as a positive modulator of the GABA_A receptor, similar to other benzodiazepine-like compounds. This modulation enhances inhibitory neurotransmission in the central nervous system (CNS), leading to its calming effects.
Case Studies and Research Findings
- Sedative and Anxiolytic Activity :
- Anticonvulsant Properties :
- Neuroprotective Effects :
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Sedative | Reduced locomotor activity | |
| Anticonvulsant | Decreased seizure frequency | |
| Neuroprotective | Increased neuronal viability |
Synthesis
The synthesis of this compound involves several steps starting from commercially available precursors. The process typically includes:
- Formation of the pyrazolopyrimidine core through cyclization reactions.
- Coupling reactions to attach the phenyl group.
- Acetylation to form the final acetamide derivative.
This multi-step synthesis requires careful optimization to yield high purity and yield.
Q & A
Basic Research Question
- Structural Characterization :
- Quantification :
Validation : Ensure linearity (R² > 0.999), LOD/LOQ (< 1 μg/mL), and recovery (98–102%) .
How does the structural configuration of this compound influence its binding to GABAₐ receptors?
Advanced Research Question
The pyrazolo[1,5-a]pyrimidine scaffold mimics benzodiazepine pharmacophores, with the 3-cyano group enhancing hydrogen bonding to α₁-subunit residues (e.g., His102). The acetamide moiety at the 7-phenyl position modulates selectivity over α₂/α₃ subtypes .
Q. Methodological Insight :
- Docking Studies : Use Schrödinger Maestro or AutoDock Vina to model interactions with GABAₐ (PDB: 6HUP).
- Radioligand Displacement Assays : Compare IC₅₀ values against [³H]flumazenil in cortical neuron membranes .
How can researchers resolve discrepancies in reported receptor affinity data for this compound?
Advanced Research Question
Conflicting affinity values (e.g., GABAₐ vs. kinase targets) may arise from assay conditions (e.g., pH, co-solvents) or metabolite interference. Mitigation strategies:
Orthogonal Assays : Validate binding via electrophysiology (patch-clamp) and β-carboline competition assays .
Metabolite Profiling : Use LC-MS/MS to rule out interference from de-ethylated or oxidized derivatives .
Control Standardization : Normalize data to reference ligands (e.g., zolpidem for GABAₐ) .
What in vitro assays are recommended to evaluate its antiproliferative activity?
Basic Research Question
- Kinase Inhibition : Screen against B-Raf V600E mutant using ADP-Glo™ kinase assays (IC₅₀ < 100 nM in A375 melanoma cells) .
- Cell Viability : MTT assays in cancer lines (e.g., HCT-116, MDA-MB-231) with 72-hour exposure .
- Selectivity Profiling : Counter-screen against non-target kinases (e.g., CDK2, EGFR) to assess off-target effects .
How can aqueous solubility be improved for in vivo pharmacokinetic studies?
Advanced Research Question
- Co-Solvent Systems : Use 10% DMSO + 30% PEG-400 in saline for intraperitoneal administration .
- Cyclodextrin Complexation : Prepare 2-hydroxypropyl-β-cyclodextrin (HPβCD) inclusion complexes (1:2 molar ratio) to enhance solubility >10-fold .
- Prodrug Design : Introduce phosphate or amino acid esters at the acetamide group for pH-dependent release .
What strategies are effective in identifying active metabolites during preclinical evaluation?
Advanced Research Question
Radiolabeling : Synthesize [¹⁸F] or [¹⁴C] isotopes via stannyl precursor reactions for tracking metabolic pathways .
In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS for phase I/II metabolites .
In Vivo Correlation : Compare plasma and urine metabolite profiles after single-dose administration in Sprague-Dawley rats .
How can researchers optimize selectivity over off-target kinases in drug development?
Advanced Research Question
- SAR Analysis : Modify the pyrimidine 5-position (e.g., cyclopropylamino or methyl groups) to sterically hinder off-target binding .
- Crystallography : Co-crystallize with CSNK2A or B-Raf kinases to identify critical hinge-region interactions (e.g., Glu81 in CSNK2A) .
- Alanine Scanning Mutagenesis : Test binding affinity against kinase mutants (e.g., B-Raf D594V) to assess resistance profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
